6,8-Diprenylgenistein
6,8-Diprenylgenistein
Natural product derived from plant source.
5,7,4'-trihydroxy-6,8-diprenylisoflavone is a member of the class of 7-hydroxyisoflavones that is genistein substituted by prenyl groups at positions 6 and 8. It has been isolated from Derris scandens and Glycyrrhiza uralensis. It has a role as a plant metabolite and an antibacterial agent. It derives from a genistein.
5,7,4'-trihydroxy-6,8-diprenylisoflavone is a member of the class of 7-hydroxyisoflavones that is genistein substituted by prenyl groups at positions 6 and 8. It has been isolated from Derris scandens and Glycyrrhiza uralensis. It has a role as a plant metabolite and an antibacterial agent. It derives from a genistein.
Brand Name:
Vulcanchem
CAS No.:
51225-28-6
VCID:
VC21220056
InChI:
InChI=1S/C25H26O5/c1-14(2)5-11-18-22(27)19(12-6-15(3)4)25-21(23(18)28)24(29)20(13-30-25)16-7-9-17(26)10-8-16/h5-10,13,26-28H,11-12H2,1-4H3
SMILES:
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CC=C(C)C)O)C
Molecular Formula:
C25H26O5
Molecular Weight:
406.5 g/mol
6,8-Diprenylgenistein
CAS No.: 51225-28-6
Cat. No.: VC21220056
Molecular Formula: C25H26O5
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Natural product derived from plant source. 5,7,4'-trihydroxy-6,8-diprenylisoflavone is a member of the class of 7-hydroxyisoflavones that is genistein substituted by prenyl groups at positions 6 and 8. It has been isolated from Derris scandens and Glycyrrhiza uralensis. It has a role as a plant metabolite and an antibacterial agent. It derives from a genistein. |
|---|---|
| CAS No. | 51225-28-6 |
| Molecular Formula | C25H26O5 |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)chromen-4-one |
| Standard InChI | InChI=1S/C25H26O5/c1-14(2)5-11-18-22(27)19(12-6-15(3)4)25-21(23(18)28)24(29)20(13-30-25)16-7-9-17(26)10-8-16/h5-10,13,26-28H,11-12H2,1-4H3 |
| Standard InChI Key | UCHYSPNEUSDFQR-UHFFFAOYSA-N |
| SMILES | CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CC=C(C)C)O)C |
| Canonical SMILES | CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CC=C(C)C)O)C |
| Appearance | Yellow powder |
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